molecular formula C8H8FNO B13664121 3-Cyclopropoxy-5-fluoropyridine

3-Cyclopropoxy-5-fluoropyridine

Cat. No.: B13664121
M. Wt: 153.15 g/mol
InChI Key: IZMLMLXPIYMRRH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-fluoropyridine is a fluorinated pyridine derivative. The presence of both a cyclopropoxy group and a fluorine atom on the pyridine ring imparts unique chemical and physical properties to this compound. Fluorinated pyridines are known for their reduced basicity and reactivity compared to their chlorinated and brominated counterparts .

Preparation Methods

The synthesis of 3-Cyclopropoxy-5-fluoropyridine involves several steps. One common method includes the nucleophilic substitution of a suitable leaving group on a pyridine ring with a cyclopropoxy group, followed by fluorination. The reaction conditions typically involve the use of strong bases and fluorinating agents . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Cyclopropoxy-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-fluoropyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The cyclopropoxy group can also play a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-Cyclopropoxy-5-fluoropyridine can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • 3,5-Difluoropyridine

These compounds share similar fluorine substitution patterns but differ in their specific substituents and positions on the pyridine ring. The presence of the cyclopropoxy group in this compound makes it unique, providing distinct chemical and physical properties .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

3-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H8FNO/c9-6-3-8(5-10-4-6)11-7-1-2-7/h3-5,7H,1-2H2

InChI Key

IZMLMLXPIYMRRH-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CN=C2)F

Origin of Product

United States

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